methyl 2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate methyl 2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate
Brand Name: Vulcanchem
CAS No.: 96017-05-9
VCID: VC7927597
InChI: InChI=1S/C12H13NO3/c1-8(12(15)16-2)13-7-9-5-3-4-6-10(9)11(13)14/h3-6,8H,7H2,1-2H3
SMILES: CC(C(=O)OC)N1CC2=CC=CC=C2C1=O
Molecular Formula: C12H13NO3
Molecular Weight: 219.24 g/mol

methyl 2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate

CAS No.: 96017-05-9

Cat. No.: VC7927597

Molecular Formula: C12H13NO3

Molecular Weight: 219.24 g/mol

* For research use only. Not for human or veterinary use.

methyl 2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate - 96017-05-9

Specification

CAS No. 96017-05-9
Molecular Formula C12H13NO3
Molecular Weight 219.24 g/mol
IUPAC Name methyl 2-(3-oxo-1H-isoindol-2-yl)propanoate
Standard InChI InChI=1S/C12H13NO3/c1-8(12(15)16-2)13-7-9-5-3-4-6-10(9)11(13)14/h3-6,8H,7H2,1-2H3
Standard InChI Key CKDOYKILUYJVAL-UHFFFAOYSA-N
SMILES CC(C(=O)OC)N1CC2=CC=CC=C2C1=O
Canonical SMILES CC(C(=O)OC)N1CC2=CC=CC=C2C1=O

Introduction

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves esterification reactions between isoindoline derivatives and propanoic acid precursors. VulcanChem outlines a common method:

  • Reactants: Phthalimide derivatives and methyl acrylate.

  • Catalysts: Acidic catalysts (e.g., sulfuric acid) or base-mediated conditions.

  • Solvents: Polar aprotic solvents like dimethylformamide (DMF).

  • Conditions: Elevated temperatures (80–100°C) under reflux for 6–12 hours.

A simplified reaction scheme is:

Phthalimide derivative+Methyl acrylateH+or baseMethyl 2-(1-oxo-isoindol-2-yl)propanoate\text{Phthalimide derivative} + \text{Methyl acrylate} \xrightarrow{\text{H}^+ \text{or base}} \text{Methyl 2-(1-oxo-isoindol-2-yl)propanoate}

Industrial Scalability

Continuous flow reactors are employed for large-scale production, improving yield and safety. Automated systems optimize reagent mixing and temperature control, achieving >85% purity in pilot studies.

Physicochemical Properties

PropertyDescription
Physical StateCrystalline solid
SolubilitySoluble in DMSO, methanol
StabilityStable at ambient conditions
Melting PointNot reported

The compound’s ester group confers moderate hydrophobicity, making it suitable for organic phase reactions .

Chemical Reactivity and Derivatives

Hydrolysis

The ester hydrolyzes under acidic or basic conditions to yield 2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid (CAS: 67266-14-2) :

C₁₂H₁₃NO₃+H₂OC₁₀H₉NO₃+CH₃OH\text{C₁₂H₁₃NO₃} + \text{H₂O} \rightarrow \text{C₁₀H₉NO₃} + \text{CH₃OH}

This carboxylic acid derivative is a potential intermediate for amide or peptide conjugates .

Oxidation and Reduction

  • Oxidation: Using KMnO₄ yields a ketone or carboxylic acid derivative.

  • Reduction: LiAlH₄ reduces the carbonyl to a hydroxyl group, forming alcohol analogs.

Comparison with Structural Analogs

CompoundMolecular FormulaFunctional GroupKey Differences
Methyl 2-(1-oxo...)propanoateC₁₂H₁₃NO₃EsterHigher lipophilicity
2-(1-Oxo...)propanoic acidC₁₀H₉NO₃Carboxylic acidEnhanced hydrogen bonding

The ester’s lipophilicity may improve blood-brain barrier penetration compared to its acid counterpart .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator